molecular formula C14H12ClN3O4S B2371406 2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide CAS No. 540800-63-3

2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide

Cat. No.: B2371406
CAS No.: 540800-63-3
M. Wt: 353.78
InChI Key: NFPCPRYLJQWOAQ-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring substituted with chloro, nitro, and amido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide typically involves multiple steps:

    Nitration and Chlorination: The starting material, 2-nitroaniline, undergoes nitration to introduce the nitro group, followed by chlorination to add the chloro substituent.

    Amidation: The chlorinated nitrobenzene derivative is then reacted with 4,5-dimethylthiophene-3-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and chlorination steps, and large-scale batch reactors for the amidation process. Efficient purification methods like large-scale chromatography or crystallization are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for oxidation of the thiophene ring.

Major Products

    Reduction: 2-(5-Chloro-2-aminobenzamido)-4,5-dimethylthiophene-3-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

Scientific Research Applications

2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial infections or cancer.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition due to its structural complexity.

Mechanism of Action

The mechanism of action of 2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The amido and thiophene groups contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(5-Chloro-2-nitrobenzamido)-4-methylthiophene-3-carboxamide: Similar structure but with one less methyl group.

    2-(5-Bromo-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide: Bromine substituent instead of chlorine.

    2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylfuran-3-carboxamide: Furan ring instead of thiophene.

Uniqueness

2-(5-Chloro-2-nitrobenzamido)-4,5-dimethylthiophene-3-carboxamide is unique due to the combination of its substituents, which confer specific electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions, such as drug design and materials science.

Properties

IUPAC Name

2-[(5-chloro-2-nitrobenzoyl)amino]-4,5-dimethylthiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O4S/c1-6-7(2)23-14(11(6)12(16)19)17-13(20)9-5-8(15)3-4-10(9)18(21)22/h3-5H,1-2H3,(H2,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPCPRYLJQWOAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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